molecular formula C16H13Cl2NO3 B2417427 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone CAS No. 892155-51-0

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone

Cat. No.: B2417427
CAS No.: 892155-51-0
M. Wt: 338.18
InChI Key: KPXHWSGKQQHTKB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone is a synthetic organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a benzodioxole ring and a dichloroaniline moiety connected via a propanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of 3,4-Dichloroaniline: This can be achieved by the chlorination of aniline using chlorine gas in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the benzodioxole ring with 3,4-dichloroaniline via a propanone linker. This can be done using a Friedel-Crafts acylation reaction, where the benzodioxole is reacted with 3,4-dichloroaniline in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and dichloroaniline moieties can contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-(3,4-dichlorophenyl)ethanone
  • 1-(1,3-Benzodioxol-5-yl)-3-(2,4-dichloroanilino)-1-propanone

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone is unique due to the specific positioning of the dichloroaniline moiety and the propanone linker, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3,4-dichloroanilino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-12-3-2-11(8-13(12)18)19-6-5-14(20)10-1-4-15-16(7-10)22-9-21-15/h1-4,7-8,19H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXHWSGKQQHTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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